molecular formula C10H14N2O3 B1492227 Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate CAS No. 2098142-82-4

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate

Cat. No. B1492227
CAS RN: 2098142-82-4
M. Wt: 210.23 g/mol
InChI Key: NXIQCOYHGDISCB-UHFFFAOYSA-N
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Description

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate, also known as EEMPC, is a synthetic compound that has been used in a wide variety of scientific research applications. It has been used as a building block in the synthesis of various compounds, as a reagent in various biochemical reactions, and as a tool in the study of various biological processes.

Scientific Research Applications

Chemical Synthesis and Derivatives Development

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. For instance, it's involved in the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions, demonstrating the efficiency of microwave irradiation in facilitating chemical reactions without the need for solvents, which is beneficial for green chemistry practices (Eynde et al., 2001). Additionally, it has been used in the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showcasing its role in the development of antiviral agents, although these compounds showed limited activity against DNA viruses (Hocková et al., 2003).

Antimicrobial and Antifungal Activities

Derivatives synthesized from this compound have been explored for antimicrobial properties. A study involving the synthesis of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives reported significant in vitro antifungal and antibacterial activities, highlighting the potential of these derivatives in antimicrobial drug development (Tiwari et al., 2018).

Material Science and Optoelectronics

In material science, the derivatives of this compound have been investigated for their nonlinear optical (NLO) properties, which are crucial for optoelectronic applications. A study focused on the structural parameters, electronic, and NLO exploration of thiopyrimidine derivatives, including ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, demonstrated significant NLO characteristics, suggesting the potential use of these compounds in high-tech optoelectronic devices (Hussain et al., 2020).

Biological Studies and Drug Development

This compound derivatives have also been synthesized and tested for various biological activities, including antioxidant and radioprotective activities. One such study synthesized a novel pyrimidine derivative and evaluated its in vitro antioxidant activity and in vivo radioprotection property in Drosophila melanogaster, providing insights into the potential therapeutic applications of these compounds (Mohan et al., 2014).

properties

IUPAC Name

ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-3-14-6-8-5-9(12-7-11-8)10(13)15-4-2/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIQCOYHGDISCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NC=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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